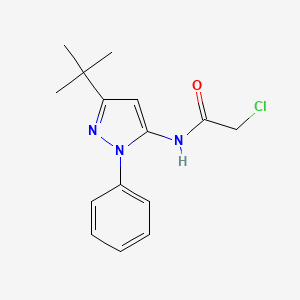

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a tert-butyl group and a phenyl group, along with a chloroacetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide typically involves the reaction of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The pyrazole ring and the phenyl group can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be involved in coupling reactions, such as the Mizoroki–Heck reaction, where it can act as a ligand for palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield the corresponding amide derivative, while oxidation might yield a ketone or carboxylic acid derivative.

Applications De Recherche Scientifique

Synthesis Methodology

The synthesis of this compound typically involves the reaction of 3-tert-butyl-1-phenylpyrazole with chloroacetyl chloride in the presence of a suitable base. The following reaction scheme illustrates the process:3 tert butyl 1 phenylpyrazole+Chloroacetyl chloride→N 3 tert butyl 1 phenyl 1H pyrazol 5 yl 2 chloroacetamide

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide against various bacterial strains. A quantitative structure–activity relationship (QSAR) analysis was performed on related compounds, revealing that those with halogenated phenyl rings exhibited enhanced lipophilicity and, consequently, better permeability through bacterial membranes.

Table 1: Antimicrobial Activity Against Various Pathogens

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| N-(4-chlorophenyl)-2-chloroacetamide | Methicillin-resistant S. aureus (MRSA) | 16 µg/mL |

| N-(4-fluorophenyl)-2-chloroacetamide | Candida albicans | 128 µg/mL |

This table indicates that while the compound demonstrates effective activity against Gram-positive bacteria like Staphylococcus aureus and MRSA, its efficacy is reduced against Gram-negative bacteria such as Escherichia coli and fungi like Candida albicans .

Medicinal Chemistry

The compound's structure allows it to act as a potential lead compound for developing new antimicrobial agents. The incorporation of various substituents on the phenyl ring can significantly influence biological activity, making it a candidate for further modifications aimed at enhancing efficacy and selectivity.

Case Study: Structure Activity Relationship (SAR)

A study evaluating twelve newly synthesized N-substituted phenyl chloroacetamides found that structural variations directly impacted their antimicrobial properties. Compounds with para-substituted halogen groups showed the highest activity due to increased lipophilicity, which facilitates membrane penetration .

Table 2: Structure Activity Relationship Analysis

| Substituent Type | Activity Level |

|---|---|

| Halogenated para-substituted phenols | High |

| Non-halogenated ortho-substituted phenols | Moderate |

| Aliphatic substitutions | Low |

Mécanisme D'action

The mechanism of action of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

- N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]acetamide

Uniqueness

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the chloroacetamide moiety allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Activité Biologique

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide is a synthetic compound belonging to the class of pyrazole derivatives, characterized by a unique structure that includes a pyrazole ring substituted with a tert-butyl and phenyl group, along with a chloroacetamide moiety. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Formula : C15H18ClN3O

- IUPAC Name : N-(5-tert-butyl-2-phenylpyrazol-3-yl)-2-chloroacetamide

- CAS Number : 882223-93-0

Synthesis

The synthesis of this compound typically involves the reaction of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is conducted under reflux conditions using solvents like dichloromethane or chloroform, which facilitate the formation of the desired product while minimizing side reactions .

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of various chloroacetamides, including this compound. In a screening study involving twelve newly synthesized compounds, it was found that these compounds exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

The study highlighted that the biological activity varied significantly based on the substituents on the phenyl ring, indicating that structural modifications could enhance efficacy against specific pathogens .

The mechanism by which this compound exerts its biological effects likely involves enzyme inhibition or receptor interaction. This compound may bind to active sites on target proteins, disrupting their normal function. For instance, preliminary data suggest that it may inhibit certain enzymes relevant in bacterial metabolism or virulence .

Case Studies

A notable case study focused on the structure–activity relationship (SAR) of chloroacetamides demonstrated that compounds bearing halogenated phenyl groups exhibited enhanced lipophilicity, facilitating their penetration through cellular membranes. This property is crucial for antimicrobial activity as it allows for effective intracellular concentrations of the drug .

Another investigation into hydrogen-bonding patterns in related compounds revealed that such interactions could significantly influence crystallization and stability, which are essential for optimizing pharmacological properties . The findings suggest that modifications in hydrogen-bonding capabilities could lead to improved bioavailability and efficacy.

Propriétés

IUPAC Name |

N-(5-tert-butyl-2-phenylpyrazol-3-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-15(2,3)12-9-13(17-14(20)10-16)19(18-12)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYKWBIMPOHGAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.